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Compound of Interest

Compound Name: 0-1602 (Standard)
CAS No.: 1884645-10-6
Cat. No.: B15607150
Get Quote
. J

This technical support center provides guidance for researchers, scientists, and drug
development professionals using O-1602 in in vivo experiments. It addresses common
guestions and potential issues to ensure proper experimental design and data interpretation.

FAQs: Understanding the Role of O-1602

Q1: Is O-1602 a suitable vehicle control for in vivo experiments?

Al: No, O-1602 is not a vehicle control. It is a potent and selective agonist for the G-protein
coupled receptor 55 (GPR55) and acts as an active pharmacological agent.[1][2] Using O-1602
as a vehicle control would lead to erroneous experimental results, as it has known biological
effects.

Q2: What is a vehicle control and why is it important?

A2: A vehicle control is an inactive substance, often the solvent or carrier, used to deliver an
experimental compound. The purpose of a vehicle control group in an experiment is to isolate
the effects of the compound of interest from any effects of the delivery vehicle itself. The
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vehicle control group receives the same volume and formulation of the vehicle as the treatment
group, but without the active compound.

Q3: What are the known biological activities of O-16027?
A3: 0-1602 is a cannabidiol analog that demonstrates a range of biological activities, including:

o GPR55 Agonism: It is a potent agonist of GPR55 with an EC50 value of 13 nM, while
showing low affinity for CB1 and CB2 receptors (EC50 > 30,000 nM).[1]

» Neurological Effects: It can increase the proliferation of neural stem cells and promote
neurogenesis.[1] It has also been shown to have anxiolytic and antidepressant-like effects.[2]

[3]14]

» Anti-inflammatory and Nociceptive Effects: O-1602 has demonstrated anti-inflammatory
properties in models of experimental colitis and can reduce nociception in models of acute
arthritis.[5][6]

» Gastrointestinal Moatility: It has been shown to slow colonic matility in mice.[7]
o Metabolic Effects: O-1602 can stimulate food intake and increase adiposity in rats.[3]

o Antitumor Activity: It has been observed to inhibit tumor growth in models of colitis-
associated colon cancer and breast cancer.[9][10]

Troubleshooting Guide for O-1602 as a GPR55
Agonist

This guide addresses potential issues when using O-1602 as an active experimental
compound.
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Issue

Potential Cause

Troubleshooting Steps

Poor Solubility

0-1602 is lipophilic.

0-1602 is soluble in methyl
acetate and DMSO. For in vivo
use, a common vehicle is a
mixture of ethanol, Tween 80,
and saline. Always prepare
fresh solutions and use
sonication to ensure proper

mixing.

Inconsistent or Unexpected

Results

Off-target effects or issues with

compound stability.

While highly selective for
GPR55 over CB1/CB2,
consider potential interactions
with other receptors like
GPR18.[3] Ensure proper
storage at -20°C to maintain
stability.[1] Run appropriate
controls, including a vehicle-
only group and potentially a

GPRS55 antagonist control
group.

Difficulty with Administration

Route of administration may
not be optimal for the desired

effect.

The route of administration
(e.g., intraperitoneal,
intravenous,
intracerebroventricular) can
significantly impact the
observed effects.[3][7][11]
Refer to published studies for
appropriate routes and
dosages for your specific

research question.

Sedative Effects

Concern about central nervous

system side effects.

Studies have shown that unlike
some cannabinoids, O-1602
does not appear to cause
central sedation or alter

locomotor activity at effective
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doses.[6][7][11] However, it is
always good practice to
include behavioral
assessments in your

experimental design.

Experimental Protocols

Below are example protocols for the preparation and administration of O-1602 for in vivo
studies, based on published literature.

Protocol 1: Intraperitoneal (i.p.) Administration in Mice for Colitis Studies
o Objective: To assess the anti-inflammatory effects of O-1602 in a mouse model of colitis.
e Materials:
o 0-1602
o Vehicle solution: Ethanol, Tween 80, and 0.9% saline (e.g., in a 1:1:18 ratio)
o Sterile syringes and needles
e Procedure:
o Prepare a stock solution of O-1602 in ethanol.

o On the day of injection, prepare the final dosing solution by adding the O-1602 stock to a
mixture of Tween 80 and saline. Vortex or sonicate briefly to ensure a homogenous

suspension.

o Administer the O-1602 solution or vehicle control to mice via intraperitoneal injection at the
desired dose (e.g., 5 mg/kg).[6]

o Continue daily injections for the duration of the study.

Protocol 2: Intravenous (i.v.) Administration in Rats for Neurological Studies
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o Objective: To evaluate the effects of O-1602 on depressive-like behavior in a rat model.
e Materials:
o 0-1602

o Vehicle solution: Saline with a small percentage of a solubilizing agent like DMSO or a
lipid emulsion.

o Catheterization equipment for i.v. administration
e Procedure:

o Prepare a sterile, injectable solution of O-1602 in the chosen vehicle. Ensure complete
dissolution.

o Administer the O-1602 solution or vehicle control to rats intravenously at the desired dose
(e.g., 0.25 mg/kg/day).[3][4]

o Administer daily for the specified treatment period.

Quantitative Data Summary

The following tables summarize key quantitative data for O-1602.

Table 1: Receptor Binding Affinity and Potency

Receptor EC50 (nM) Reference(s)
GPR55 13 [1]
CB1 > 30,000 [1]
CB2 > 30,000 [1]

Table 2: Example In Vivo Dosages and Effects
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. Dose and Experimental o
Species Key Finding Reference(s)
Route Model
Reduced
) macroscopic
_ DSS-induced
Mouse 5 mg/kg, i.p. - damage and [6]
colitis )
myeloperoxidase
activity.
_ Reversed
Corticosterone- o
] depressive-like
0.25 mg/kg/day, induced )
Rat ] ] behavior and [31[4]
[AYA depression
detrusor
model o
overactivity.
Reduced
movement-
Rat - Acute arthritis evoked firing of [5]
nociceptive C
fibers.
Slowed whole
) Gastrointestinal gut transit and
Mouse 10 mg/kg, i.p. ] ) [71[11]
transit colonic bead
expulsion.
Colitis- Reduced tumor
Mouse 3 mg/kg, i.p. associated colon  area and [10]
cancer incidence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.rndsystems.com/products/o-1602_2797
https://www.selleckchem.com/products/o-1602.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7360849/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7360849/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7360849/
https://pubmed.ncbi.nlm.nih.gov/32733244/
https://pubmed.ncbi.nlm.nih.gov/32733244/
https://pubmed.ncbi.nlm.nih.gov/32733244/
https://pubmed.ncbi.nlm.nih.gov/21683763/
https://pubmed.ncbi.nlm.nih.gov/21683763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3116968/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3116968/
https://pubmed.ncbi.nlm.nih.gov/23603203/
https://pubmed.ncbi.nlm.nih.gov/23603203/
https://pubmed.ncbi.nlm.nih.gov/21981246/
https://pubmed.ncbi.nlm.nih.gov/21981246/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2019.01124/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2019.01124/full
https://pubmed.ncbi.nlm.nih.gov/22965195/
https://pubmed.ncbi.nlm.nih.gov/22965195/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3677091/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3677091/
https://www.benchchem.com/product/b15607150/docs#technical-support-center-o-1602-for-in-vivo-experiments
https://www.benchchem.com/product/b15607150/docs#technical-support-center-o-1602-for-in-vivo-experiments
https://www.benchchem.com/product/b15607150/docs#technical-support-center-o-1602-for-in-vivo-experiments
https://www.benchchem.com/product/b15607150/docs#technical-support-center-o-1602-for-in-vivo-experiments
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607150?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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